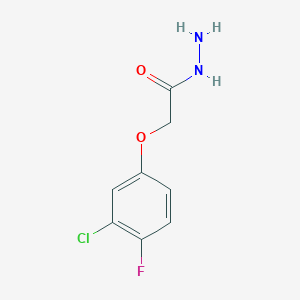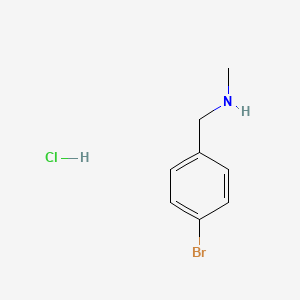
2-(Piperidin-1-ylmethyl)benzonitrile
Übersicht
Beschreibung
“2-(Piperidin-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “2-(Piperidin-1-ylmethyl)benzonitrile” were not found, piperidone analogs, which are structurally similar, have been synthesized and bio-assayed for varied activity . A study on the design, synthesis, and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives provides insights into the synthesis of similar compounds .Molecular Structure Analysis
The InChI code for “2-(Piperidin-1-ylmethyl)benzonitrile” is 1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 .Physical And Chemical Properties Analysis
“2-(Piperidin-1-ylmethyl)benzonitrile” has a predicted boiling point of 306.9±17.0 °C and a predicted density of 1.07±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-(Piperidin-1-ylmethyl)benzonitrile: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a biochemical tool to isolate and study proteins, helping researchers understand protein interactions and modifications.
Synthesis of Piperidine Derivatives
This chemical serves as a precursor in the synthesis of various piperidine derivatives . These derivatives are crucial in medicinal chemistry for creating compounds with potential therapeutic effects.
Pharmacological Applications
Piperidine derivatives, including those derived from 2-(Piperidin-1-ylmethyl)benzonitrile , have a wide range of pharmacological applications . They are present in more than twenty classes of pharmaceuticals and are used in the development of new medication.
Drug Discovery
The compound is involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety . It’s a key fragment in drug design due to its presence in many biologically active compounds.
Organic Synthesis
In organic chemistry, 2-(Piperidin-1-ylmethyl)benzonitrile is used for the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is important for creating diverse compounds efficiently.
Biological Activity Studies
The compound is used in studies to understand the biological activity of piperidine-containing compounds . This research can lead to the identification of new biological pathways and targets for drug development.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a piperidine moiety have been found to exhibit anti-inflammatory properties .
Mode of Action
Compounds with a piperidine moiety have been reported to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes suggests that it may affect the arachidonic acid pathway, which is involved in the inflammatory response .
Result of Action
Similar compounds have been found to inhibit albumin denaturation, suggesting potential anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZPFLQOUIXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567870 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)benzonitrile | |
CAS RN |
135277-08-6 | |
| Record name | 2-(1-Piperidinylmethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135277-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)






![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)


